molecular formula C7H3ClFIO2 B13498320 5-Chloro-2-fluoro-4-iodobenzoic acid

5-Chloro-2-fluoro-4-iodobenzoic acid

Cat. No.: B13498320
M. Wt: 300.45 g/mol
InChI Key: SJOAOVCMJDGYNS-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-iodobenzoic acid is an organic compound with the molecular formula C7H3ClFIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of a chlorofluorobenzoic acid derivative. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

5-Chloro-2-fluoro-4-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-iodobenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluoro-5-iodobenzoic acid: Similar structure but different substitution pattern.

    2-Iodobenzoic acid: Lacks the chlorine and fluorine substituents.

    5-Fluoro-2-iodobenzoic acid: Lacks the chlorine substituent.

Uniqueness

5-Chloro-2-fluoro-4-iodobenzoic acid is unique due to the specific combination of chlorine, fluorine, and iodine substituents on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H3ClFIO2

Molecular Weight

300.45 g/mol

IUPAC Name

5-chloro-2-fluoro-4-iodobenzoic acid

InChI

InChI=1S/C7H3ClFIO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12)

InChI Key

SJOAOVCMJDGYNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)F)C(=O)O

Origin of Product

United States

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